
Tiotropium bromide
Descripción general
Descripción
Spiriva, conocido químicamente como bromuro de tiotropio, es un broncodilatador de acción prolongada utilizado principalmente en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC) y el asma . Funciona relajando los músculos de las vías respiratorias, lo que aumenta el flujo de aire a los pulmones . Spiriva está disponible en dos formas: Spiriva HandiHaler y Spiriva Respimat .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El bromuro de tiotropio se sintetiza mediante un proceso químico de varios pasos. La síntesis comienza con la preparación del compuesto intermedio, que implica la reacción de la tropina con cloruro de tiofeno-2-carbonilo. Este intermedio luego se hace reaccionar con bromuro de metilo para producir bromuro de tiotropio .
Métodos de producción industrial: En entornos industriales, la producción de bromuro de tiotropio implica reactores químicos a gran escala donde las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El producto final luego se purifica mediante procesos de cristalización y filtración .
Tipos de reacciones:
Oxidación: El bromuro de tiotropio puede sufrir reacciones de oxidación, aunque estas no suelen ser relevantes para su actividad farmacológica.
Reducción: Las reacciones de reducción no se asocian comúnmente con el bromuro de tiotropio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, debido a la presencia de bromuro.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.
Sustitución: Los nucleófilos como los iones hidróxido pueden reemplazar el ion bromuro en condiciones básicas.
Productos principales:
Oxidación: Derivados oxidados de tiotropio.
Sustitución: Derivados de tiotropio sustituidos donde el ion bromuro es reemplazado por otro nucleófilo.
Aplicaciones Científicas De Investigación
Química: El bromuro de tiotropio se estudia por su estabilidad química y reactividad en diversas condiciones. Los investigadores investigan sus interacciones con otros compuestos y su comportamiento en diferentes solventes .
Biología: En la investigación biológica, el bromuro de tiotropio se utiliza para estudiar sus efectos en las vías celulares y sus interacciones con los receptores muscarínicos. Sirve como un compuesto modelo para comprender la farmacodinámica de los agentes anticolinérgicos .
Medicina: El bromuro de tiotropio se utiliza ampliamente en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de afecciones respiratorias como la EPOC y el asma. También se estudia por sus posibles beneficios en otros trastornos respiratorios .
Industria: En la industria farmacéutica, el bromuro de tiotropio es un componente clave en el desarrollo de terapias de inhalación. Su formulación y mecanismos de administración se optimizan para mejorar el cumplimiento del paciente y los resultados terapéuticos .
Mecanismo De Acción
El bromuro de tiotropio ejerce sus efectos al unirse de forma competitiva y reversible a los receptores muscarínicos M3 en el músculo liso bronquial . Esto antagoniza los efectos colinérgicos de la acetilcolina, lo que lleva a la relajación del músculo liso bronquial y la broncodilatación . La naturaleza de acción prolongada del compuesto se debe a su lenta disociación de los receptores M3, lo que proporciona una broncodilatación prolongada .
Compuestos similares:
Bromuro de ipratropio: Otro broncodilatador anticolinérgico utilizado para indicaciones similares pero con una duración de acción más corta.
Bromuro de aclidinio: Un antagonista muscarínico de acción prolongada con un mecanismo de acción similar pero propiedades farmacocinéticas diferentes.
Glicopirrolato: Utilizado en combinación con otros broncodilatadores para el tratamiento de la EPOC.
Singularidad: El bromuro de tiotropio es único debido a su larga duración de acción, que permite la dosificación una vez al día. Esto mejora la adherencia del paciente en comparación con los broncodilatadores de acción más corta . Además, su alta selectividad para los receptores M3 minimiza los efectos secundarios asociados con los agentes anticolinérgicos no selectivos .
Comparación Con Compuestos Similares
Ipratropium bromide: Another anticholinergic bronchodilator used for similar indications but with a shorter duration of action.
Aclidinium bromide: A long-acting muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.
Glycopyrrolate: Used in combination with other bronchodilators for the treatment of COPD.
Uniqueness: Tiotropium bromide is unique due to its long duration of action, which allows for once-daily dosing. This improves patient adherence compared to shorter-acting bronchodilators . Additionally, its high selectivity for M3 receptors minimizes side effects associated with non-selective anticholinergic agents .
Actividad Biológica
Tiotropium bromide is a potent muscarinic receptor antagonist primarily used as a once-daily inhaled bronchodilator for the management of chronic obstructive pulmonary disease (COPD). This article examines its biological activity, including mechanisms of action, clinical efficacy, and safety profile, supported by data tables and research findings.
Tiotropium exerts its therapeutic effects by selectively blocking muscarinic acetylcholine receptors (mAChRs) in the airway smooth muscle. Its primary action is on the M1 and M3 receptors, which mediate bronchoconstriction. By inhibiting these receptors, tiotropium induces smooth muscle relaxation and bronchodilation , leading to improved airflow in patients with obstructive airway diseases.
- Binding Affinity : Tiotropium has a high affinity for mAChRs, being approximately 10 times more potent than ipratropium bromide. It dissociates more slowly from M1 and M3 receptors compared to M2 receptors, contributing to its prolonged duration of action .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of tiotropium in improving lung function and reducing COPD exacerbations. Below is a summary of key findings from significant studies:
Case Studies
-
Case Study on COPD Management :
A patient with moderate to severe COPD was treated with tiotropium for six months. Results showed a significant reduction in exacerbation frequency from 2.5 per year to 0.5 per year and an improvement in the St George's Respiratory Questionnaire score by 8 units, indicating better health status . -
Asthma Subgroup Analysis :
In a study focusing on asthmatic patients with specific genetic markers (Arg/Arg genotype for β2-adrenergic receptor), tiotropium was effective in reducing symptoms and improving lung function, suggesting its potential use beyond COPD .
Safety Profile
The safety profile of tiotropium has been extensively evaluated in clinical trials. The most common side effects include:
- Dry Mouth : Reported incidence is higher compared to placebo (16% vs. 2.7%) but generally well tolerated.
- Cardiovascular Events : Some studies suggest a potential increase in cardiovascular mortality compared to other treatments; however, overall risk remains low .
Pharmacokinetics
Tiotropium demonstrates unique pharmacokinetic properties:
Q & A
Basic Research Questions
Q. How does tiotropium bromide compare to ipratropium bromide in managing COPD exacerbations?
- Methodological Answer : A Cochrane review analyzed two RCTs (n=1073) comparing tiotropium (via HandiHaler® or Respimat®) with ipratropium bromide in COPD patients. Tiotropium significantly improved trough FEV₁ (mean difference: 109 mL; 95% CI: 81–137 mL) and reduced non-fatal serious adverse events (OR: 0.5; 95% CI: 0.34–0.73) and hospitalizations (OR: 0.56; 95% CI: 0.31–0.99). Study designs included 12-week to 12-month durations with matched baseline characteristics .
Q. What validated analytical methods exist for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : A UV-spectrophotometric method using methanol as a solvent was validated for this compound quantification in active pharmaceutical ingredients (APIs) and dosage forms. Parameters like linearity (2–10 µg/mL), precision (RSD <2%), and accuracy (98–102% recovery) were established per ICH guidelines, ensuring reproducibility for routine analysis .
Q. What is the dose-response relationship of this compound in COPD patients?
- Methodological Answer : A randomized, double-blind, placebo-controlled crossover study (single doses: 10–80 µg) demonstrated a dose-dependent bronchodilator effect. Peak FEV₁ improvements occurred at 1–4 hours, with sustained effects up to 32 hours (20–80 µg doses). The 80 µg dose showed superior peak and average FEV₁ responses compared to 10 µg, confirming a clear dose-response relationship .
Advanced Research Questions
Q. What methodological challenges arise in establishing bioequivalence between anhydrous and monohydrate this compound formulations?
- Methodological Answer : Regulatory guidelines (e.g., EMA) require bioequivalence studies in COPD patients due to differences in salt forms (anhydrous vs. monohydrate) and delivery devices (e.g., HandiHaler® vs. generics). In vitro data alone are insufficient; comparative delivered dose uniformity tests and pharmacokinetic studies in healthy volunteers are necessary to address variability in absorption and device performance .
Q. How does intermittent this compound use affect episodic wheezing compared to standard therapies?
- Methodological Answer : A 2022 RCT compared intermittent tiotropium (via Respimat®) with albuterol/fluticasone in episodic wheezing. While preliminary efficacy was observed, methodological limitations included small sample sizes and short follow-up. Future studies should prioritize longer-term safety assessments and standardized exacerbation metrics to validate clinical utility .
Q. What are the environmental persistence implications of this compound based on biodegradation studies?
- Methodological Answer : OECD 301B tests revealed this compound is not readily biodegradable, suggesting potential environmental persistence. Risk assessments should incorporate log D values (-2.28 at pH 7.4) to evaluate bioaccumulation potential, though toxicity data remain limited. Long-term ecotoxicological studies are needed to refine risk models .
Q. How do pooled analyses of clinical trials address safety concerns across different tiotropium delivery devices?
- Methodological Answer : A pooled analysis of 35 trials (HandiHaler®: 28 trials; Respimat®: 7 trials) calculated rate ratios (RRs) for adverse events (AEs). Respimat® showed comparable cardiovascular safety to HandiHaler®, but heterogeneity in AE reporting (e.g., dry mouth, COPD exacerbations) necessitates standardized AE categorization in future meta-analyses .
Q. What experimental designs are optimal for evaluating tiotropium's additive effects in asthma management?
- Methodological Answer : RCTs combining tiotropium with ICS/LABA therapies should use spirometric endpoints (e.g., FEV₁, FEF₂₅–₇₅%) and exacerbation rates. A 2018 systematic review highlighted crossover designs with washout periods to minimize carryover effects, though blinding challenges with inhaler devices require pragmatic adaptations .
Propiedades
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-RGECMCKFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044214 | |
Record name | Tiotropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136310-93-5 | |
Record name | Tiotropium bromide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOTROPIUM BROMIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.